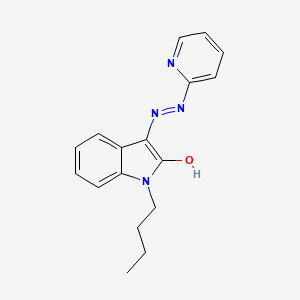
1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate signaling pathways associated with pain perception and inflammation through the following mechanisms:
- Receptor Interaction : The compound appears to interact with cycloaliphatic amine receptors, influencing pain signaling pathways.
- Cell Cycle Regulation : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Anti-Cancer Activity
Research indicates that derivatives of indole compounds exhibit substantial anti-cancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines by disrupting cell cycle progression at the G2/M phase .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | STO (malignant peritoneal mesothelioma) | 15 | CDK1 inhibition, apoptosis induction |
| Similar Indole Derivative | A549 (lung cancer) | 10 | Cell cycle arrest |
Analgesic Properties
The analgesic potential of this compound has been explored in pain models. The compound demonstrated significant pain relief in animal models, suggesting its utility in pain management therapies.
Case Studies
Several case studies highlight the efficacy of similar indole derivatives:
- Case Study 1 : A study involving a related indole compound showed a marked reduction in tumor growth in xenograft models, indicating potential for therapeutic use in oncology.
- Case Study 2 : In a pain model study, administration of the compound resulted in a significant decrease in nociceptive behavior, supporting its role as a novel analgesic agent.
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-butyl-3-(pyridin-2-yldiazenyl)indol-2-ol |
InChI |
InChI=1S/C17H18N4O/c1-2-3-12-21-14-9-5-4-8-13(14)16(17(21)22)20-19-15-10-6-7-11-18-15/h4-11,22H,2-3,12H2,1H3 |
InChI Key |
XRGFBDPLYOOKHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















